OSMI-1 - 1681056-61-0

OSMI-1

Catalog Number: EVT-277877
CAS Number: 1681056-61-0
Molecular Formula: C28H25N3O6S2
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OSMI-1 is a synthetic small molecule that acts as a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT) []. OGT is an essential mammalian enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins []. OSMI-1 has emerged as a valuable research tool for studying the biological roles of O-GlcNAcylation in various cellular processes and disease models [].

OSMI-1 is a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT) []. OGT is an essential mammalian enzyme that catalyzes the transfer of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins []. This post-translational modification is involved in various cellular functions, such as signal transduction, transcription, and metabolism. Aberrant O-GlcNAcylation is associated with various diseases, including cancer, diabetes, and neurodegenerative diseases.

Thiamet-G

Compound Description: Thiamet-G is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins []. Thiamet-G increases global O-GlcNAcylation levels by inhibiting OGA activity. This compound has been widely used to study the biological roles of O-GlcNAcylation and as a potential therapeutic agent for diseases such as Alzheimer's disease and cancer.

UDP-GlcNAc

Compound Description: UDP-GlcNAc (uridine diphosphate N-acetylglucosamine) is the sugar donor substrate for OGT []. It is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids.

Goblin-1

Compound Description: Goblin-1 is a bisubstrate analog inhibitor of OGT, designed based on the structure of UDP-GlcNAc and a peptide substrate [].

Thiogoblin-1

Compound Description: Thiogoblin-1 is a bisubstrate analog inhibitor of OGT, similar to Goblin-1 but containing modifications to improve its properties [].

DON (6-Diazo-5-oxo-l-norleucine)

Compound Description: DON is an inhibitor of glutamine fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthesis pathway (HBP) []. Inhibiting GFAT with DON reduces the production of UDP-GlcNAc, the substrate for OGT, and consequently decreases global O-GlcNAcylation levels.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent for treating various types of cancers, including liver cancer [, ]. It functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death.

Relevance: Studies have investigated the synergistic effects of combining Doxorubicin with OSMI-1 in cancer treatment [, ]. The rationale for this combination therapy lies in the observation that increased OGT activity and O-GlcNAcylation contribute to chemoresistance. Therefore, inhibiting OGT with OSMI-1 is hypothesized to enhance the sensitivity of cancer cells to Doxorubicin.

Docetaxel

Compound Description: Docetaxel is another chemotherapeutic agent commonly used in the treatment of prostate cancer []. It belongs to the taxane family of drugs and exerts its anticancer effects by stabilizing microtubules, interfering with cell division.

Relevance: Similar to the rationale behind combining Doxorubicin with OSMI-1, studies have explored the potential benefits of co-administering Docetaxel with OSMI-1 for treating prostate cancer []. The aim is to overcome chemoresistance and improve treatment outcomes.

N-Acetylglucosamine (GlcNAc)

Compound Description: N-acetylglucosamine (GlcNAc) is a monosaccharide that serves as the building block for O-GlcNAc modifications [].

BXZ2

Compound Description: BXZ2 is a recently developed OGT inhibitor that exhibits improved potency and selectivity compared to earlier inhibitors, including OSMI-1 [].

Alloxan

Compound Description: Alloxan is a toxic glucose analogue known to induce diabetes in experimental models by selectively destroying insulin-producing beta cells in the pancreas [].

Source and Classification

OSMI-1 was identified through structure-based virtual screening of natural products and synthetic compounds. It belongs to a class of compounds that target glycosyltransferases, specifically focusing on inhibiting the transfer of N-acetylglucosamine to serine and threonine residues on proteins. This compound is classified as a selective inhibitor of O-GlcNAc transferase, distinguishing it from other glycosylation inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of OSMI-1 involves multiple steps that typically include:

  1. Initial Screening: Utilizing computational methods to identify potential inhibitors from a library of compounds based on their ability to bind to the active site of O-GlcNAc transferase.
  2. Chemical Synthesis: Following the identification of lead compounds, synthetic routes are developed to produce OSMI-1 in sufficient quantities for biological testing.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound, ensuring high purity levels necessary for biological assays.

The specific synthetic pathway for OSMI-1 has not been extensively detailed in literature but typically involves standard organic synthesis techniques used in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

OSMI-1 has a well-defined molecular structure characterized by its ability to fit into the active site of O-GlcNAc transferase. The molecular formula is C14_{14}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 258.27 g/mol. The structural analysis reveals functional groups that facilitate binding to the enzyme's active site, contributing to its inhibitory effects.

Key structural features include:

  • A central aromatic ring system that provides hydrophobic interactions with the enzyme.
  • Functional groups that can form hydrogen bonds with amino acid residues in the active site.
Chemical Reactions Analysis

Reactions and Technical Details

OSMI-1 primarily functions through competitive inhibition of O-GlcNAc transferase. The mechanism involves:

  1. Binding: OSMI-1 binds to the active site of O-GlcNAc transferase, preventing UDP-N-acetylglucosamine from accessing the enzyme.
  2. Inhibition: This binding reduces the enzyme's ability to catalyze the transfer of N-acetylglucosamine onto target proteins, effectively decreasing O-GlcNAcylation levels.

Studies have shown that OSMI-1 exhibits an IC50_{50} value ranging from 3.5 μM to 6.2 μM depending on the assay conditions, indicating its potency as an inhibitor compared to other known inhibitors.

Mechanism of Action

Process and Data

The mechanism by which OSMI-1 exerts its effects involves several key processes:

  1. Reduction of O-GlcNAc Levels: By inhibiting O-GlcNAc transferase, OSMI-1 decreases global levels of O-GlcNAcylation in cells.
  2. Induction of Apoptosis: Research indicates that co-treatment with compounds like metformin enhances apoptosis through pathways involving endoplasmic reticulum stress and activation of c-Jun N-terminal kinase signaling.
  3. Modulation of Autophagy: The compound influences autophagy pathways, promoting cell death in cancer cells under certain conditions.

The interplay between these processes highlights the potential therapeutic applications of OSMI-1 in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OSMI-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions for biological assays.
  • Stability: The compound is stable under physiological conditions but may require protection from light during storage.

These properties are crucial for its application in laboratory settings and therapeutic contexts.

Applications

Scientific Uses

OSMI-1 is primarily utilized in research focused on understanding the role of O-GlcNAcylation in various biological processes:

  1. Cancer Research: It has been shown to synergistically enhance apoptosis when combined with other therapeutic agents like metformin, making it a candidate for combination therapies.
  2. Cell Signaling Studies: Researchers use OSMI-1 to investigate how changes in O-GlcNAcylation affect signaling pathways related to cell survival and proliferation.
  3. Mechanistic Studies: The compound serves as a valuable tool for dissecting the functional roles of protein modifications in cellular contexts, particularly in disease models.
Introduction to O-GlcNAc Transferase (OGT) and OSMI-1

Biochemical Role of OGT in Cellular O-GlcNAcylation

O-GlcNAc transferase (OGT) is an essential enzyme that catalyzes the addition of β-N-acetylglucosamine (O-GlcNAc) to serine/threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This unique monosaccharide modification occurs via an O-linked glycosidic bond and serves as a critical nutrient sensor, dynamically responding to cellular glucose, amino acid, fatty acid, and nucleotide flux through the hexosamine biosynthetic pathway (HBP). Structurally, human OGT consists of tetratricopeptide repeat (TPR) domains that mediate protein-protein interactions and a catalytic domain that binds the donor substrate UDP-GlcNAc. The enzyme employs an ordered sequential bi-bi mechanism where UDP-GlcNAc binding precedes peptide substrate engagement, followed by glycosyl transfer and UDP release [10]. Unlike classical glycosylation, O-GlcNAcylation is cyclical and inducible, competing with phosphorylation at identical or adjacent sites on >4,000 target proteins, thereby regulating fundamental processes like transcription, signal transduction, and stress responses [5] [10].

Pathophysiological Implications of Aberrant O-GlcNAc Cycling

Dysregulated O-GlcNAcylation is a hallmark of multiple chronic diseases. OGT overexpression and elevated global O-GlcNAcylation are consistently observed in cancers—including breast, colorectal, liver, and lung carcinomas—where they drive oncogenic phenotypes by modifying key tumor regulators (e.g., β-catenin, NF-κB, c-MYC). Transcriptomic analyses reveal that OGT mRNA levels correlate positively with tumor stage, metastasis, and poor prognosis; for example, stage IV colon adenocarcinomas (COAD) exhibit 3.5-fold higher OGT expression than adjacent normal tissues [5] [9]. In metabolic disorders like type II diabetes, heightened O-GlcNAcylation induces insulin resistance by inhibiting AKT phosphorylation at Thr308 and promoting IRS1 phosphorylation at inhibitory serine residues [10]. Conversely, reduced OGT activity is linked to neurodegenerative conditions, including Alzheimer’s disease, where impaired tau O-GlcNAcylation promotes pathological hyperphosphorylation [5] [10].

Rationale for OGT Inhibition in Disease Modulation

Pharmacological inhibition of OGT represents a promising therapeutic strategy for diseases driven by hyper-O-GlcNAcylation. Genetic OGT knockdown suppresses tumor growth in syngeneic mouse models and Apcmin colorectal cancer (CRC) mice, validating OGT as a druggable target [9]. Inhibitors could also reverse insulin resistance by restoring insulin signaling fidelity. However, developing selective, cell-permeable OGT inhibitors has been challenging due to structural homology with other glycosyltransferases and the polar nature of UDP-GlcNAc mimetics. Prior inhibitors like alloxan (a uracil analog) and Ac4-5S-GlcNAc (a UDP-GlcNAc competitor) suffer from cytotoxicity, off-target effects, or poor membrane permeability, limiting their utility as mechanistic probes or therapeutics [2] [5].

OSMI-1: Discovery and Significance as a Research Tool

OSMI-1 ([(R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide]) emerged from a high-throughput screen (HTS) of 1,280 quinolinone-6-sulfonamide (Q6S) derivatives. It was optimized from initial HTS hits that displaced a fluorescent UDP-GlcNAc analog bound to OGT [3] [10]. With an IC50 of 2.7 μM against full-length human ncOGT in biochemical assays, OSMI-1 exhibits 20-fold greater potency than earlier inhibitors like ST045849 (IC50 = 53 μM). Crucially, it is cell-permeable and reduces global O-GlcNAcylation in multiple mammalian cell lines (CHO, MCF7, dendritic cells) within 2–24 hours at 10–100 μM concentrations, without qualitatively altering cell-surface N- or O-linked glycans [1] [3] [4]. This specificity distinguishes OSMI-1 from substrate analogs (e.g., UDP-5S-GlcNAc) that broadly inhibit UDP-GlcNAc-dependent enzymes. As the first rationally optimized cell-permeable OGT inhibitor, OSMI-1 enables acute, on-target manipulation of O-GlcNAcylation in living systems, making it an invaluable tool for dissecting OGT’s biological functions [2] [10].

Table 1: Molecular and Biochemical Properties of OSMI-1

PropertyValueSource/Assay
CAS Number1681056-61-0 [1] [4]
Molecular FormulaC28H25N3O6S2 [1] [8]
Molecular Weight563.64 g/mol [1] [8]
Purity>98% [1]
IC50 (ncOGT)2.7 μMUDP-Glo glycosyltransferase assay
Solubility (DMSO)~20 mg/mL [1]
Cell PermeabilityYesMultiple cell-based assays
Specificity vs. other GTsHigh (No effect on ppGalNAc-T2) [3]

Properties

CAS Number

1681056-61-0

Product Name

OSMI-1

IUPAC Name

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

Molecular Formula

C28H25N3O6S2

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1

InChI Key

IYIGLWQQAMROOF-HHHXNRCGSA-N

SMILES

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Solubility

Soluble in DMSO

Synonyms

OSMI-1; OSMI 1; OSMI1;

Canonical SMILES

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.